N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[55]undecane-4-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the desired substituents. For instance, the reaction of a diene with a dienophile in the presence of a catalyst can yield the spirocyclic intermediate, which is then further reacted with appropriate reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxane derivatives: Compounds with similar spirocyclic structures but different substituents.
1,3-dithiane derivatives: Analogous compounds with sulfur atoms in the ring.
1,3-oxathiane derivatives: Spirocyclic compounds containing both oxygen and sulfur atoms.
Uniqueness
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific combination of substituents and the presence of both oxygen and nitrogen atoms within the spirocyclic framework.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-3-4-15(11-14(13)2)18-16(20)19-7-10-22-17(12-19)5-8-21-9-6-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNBNHTXIARPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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